molecular formula C13H19NO4S B585490 Unii-C83X2N3S59 CAS No. 154714-31-5

Unii-C83X2N3S59

Cat. No. B585490
CAS RN: 154714-31-5
M. Wt: 285.358
InChI Key: UXGLIJAWVYRZNF-NSHDSACASA-N
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Description

Molecular Structure Analysis

Unii-C83X2N3S59 has a molecular formula of C13H19NO4S. The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Scientific Research Applications

  • Advances in Nanoparticle Synthesis :

    • Nanoparticles are crucial in the development of new materials for various industries and technologies. Their applications range from electronics to other advanced fields. The research in nanoparticle synthesis, such as the liquid-phase synthesis methods, has direct relevance to materials like Unii-C83X2N3S59 (Cushing, Kolesnichenko, & O'Connor, 2004).
  • Educational Programs and Research Translation :

    • The translation of scientific research into practical innovations is vital. Educational programs aimed at equipping researchers with skills for transforming basic research into applications have a significant impact on fields involving complex materials like Unii-C83X2N3S59 (Giordan, Shartrand, Steig, & Weilerstein, 2011).
  • Molecular Imaging and Nanotechnology :

    • Nanotechnology, especially in the context of molecular imaging, is rapidly evolving. Materials like Unii-C83X2N3S59 could be crucial in developing targeted technologies for patient benefits. This involves understanding the environmental and health impacts of nanomaterials (Sutcliffe, 2011).
  • Environmental Modeling and Collaborative Research :

    • Collaborative environments in large scientific applications, such as environmental modeling, demonstrate the importance of materials like Unii-C83X2N3S59 in addressing large-scale scientific challenges (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
  • Chemical Genetics and Small Molecule Research :

  • Biodiagnostics and Nanostructures :

    • The field of biodiagnostics has seen significant advances with the use of nanostructures for detecting various biomarkers. The unique properties of nanostructures derived from materials like Unii-C83X2N3S59 could enhance diagnostic systems (Rosi & Mirkin, 2005).
  • Sodium Iminoquinolates in Catalysis :

  • Global Substance Registration and Health-Related Research :

  • Photoelectron Spectroscopy in Material Science :

  • Enhanced Data Retrieval and Analysis in Bioinformatics :

properties

IUPAC Name

[(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)18-19(15,16)17/h3-5,11,14H,2,6-9H2,1H3,(H,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGLIJAWVYRZNF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130700
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-C83X2N3S59

CAS RN

154714-31-5
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154714-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desthienylethyl rotigotine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154714315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTHIENYLETHYL ROTIGOTINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C83X2N3S59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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